Osoresnontrine

作用機序

生化学分析

Biochemical Properties

Osoresnontrine is a potent and selective inhibitor of phosphodiesterase 9A . It interacts with this enzyme, inhibiting its activity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched .

Molecular Mechanism

It is known to inhibit phosphodiesterase 9A, which could lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with phosphodiesterase 9A, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are still being researched .

Subcellular Localization

Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

化学反応の分析

オソレスノントリンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬や条件は、入手可能な文献には明示的に記載されていません。 これらの反応で生成される主な生成物は、通常、親化合物の誘導体であり、異なる薬理学的特性を示す可能性があります .

科学研究アプリケーション

これは、主に統合失調症やアルツハイマー病に関連する認知障害の治療における役割について研究されています . この化合物は、前臨床モデルにおいて、記憶力を高め、シナプス可塑性を促進する有効性を示しています . さらに、他の中枢神経系障害における潜在的な使用についても検討されています .

科学的研究の応用

It is primarily investigated for its role in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease . The compound has shown efficacy in enhancing memory and promoting synaptic plasticity in preclinical models . Additionally, it is being explored for its potential use in other central nervous system disorders .

類似化合物との比較

オソレスノントリンは、PDE9Aの選択的阻害において独特です。 類似の化合物には、シルデナフィル(PDE5阻害剤)やロリプラム(PDE4阻害剤)などの他のホスホジエステラーゼ阻害剤が含まれます . オソレスノントリンのPDE9Aに対する特異性により、それは中枢神経系障害の認知障害を治療するための有望な候補となります .

準備方法

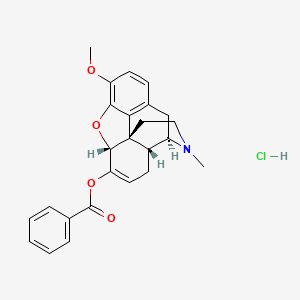

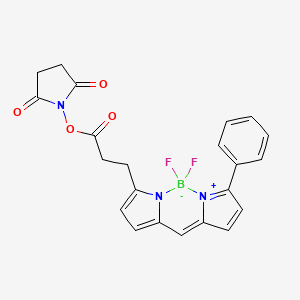

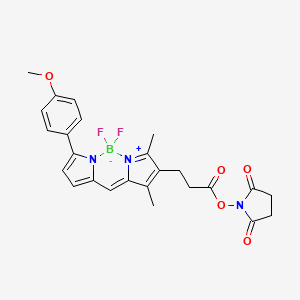

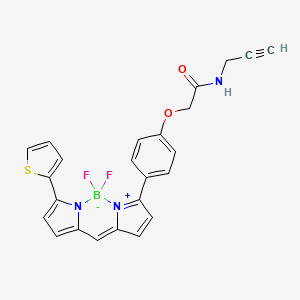

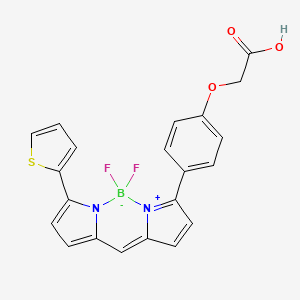

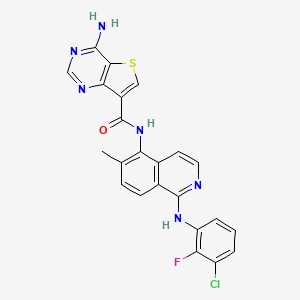

オソレスノントリンの合成経路および反応条件は、いくつかの段階を伴います。 この化合物のIUPAC名は、1-(オキサン-4-イル)-6-(ピリジン-2-イルメチル)-5H-ピラゾロ[3,4-d]ピリミジン-4-オンです . 詳細な工業生産方法や具体的な合成経路は、一般には公開されていません。

特性

IUPAC Name |

1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIJCSHNVZMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189767-28-9 | |

| Record name | Osoresnontrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osoresnontrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSORESNONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is BI 409306 and what is its mechanism of action?

A1: BI 409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes, including synaptic plasticity and cognition. By inhibiting PDE9A, BI 409306 increases cGMP levels in brain regions associated with cognition [, ].

Q2: What are the potential therapeutic applications of BI 409306?

A2: Preclinical studies suggest that BI 409306 may have therapeutic potential for cognitive impairment associated with schizophrenia [, , ] and Alzheimer's disease []. It has also been investigated as a potential treatment for Attenuated Psychosis Syndrome (APS), a high-risk state for developing psychosis [, , ].

Q3: What is the evidence supporting the potential cognitive benefits of BI 409306?

A3: In rodent studies, BI 409306 enhanced long-term potentiation (LTP), a cellular model of learning and memory []. It also improved performance in cognitive tasks, including object recognition and maze navigation, in animal models [, ].

Q4: What is known about the pharmacokinetic profile of BI 409306?

A5: BI 409306 exhibits rapid absorption and elimination in humans []. It reaches peak plasma concentration within one hour of oral administration, and its half-life ranges from approximately 1 to 3 hours. Systemic exposure to BI 409306 is influenced by an individual's cytochrome P450 (CYP) 2C19 enzyme activity [].

Q5: Were there any safety concerns identified in the clinical trials of BI 409306?

A6: BI 409306 was generally well-tolerated in clinical trials [, ]. The most common adverse events were mild to moderate and primarily involved the nervous system and eyes. These events typically occurred shortly after dosing and resolved within a few hours. The incidence of adverse events appeared to be dose-dependent [].

Q6: What is the current status of BI 409306's development?

A7: While the Phase II trial in schizophrenia did not meet its primary endpoint, research on BI 409306 continues in other areas. Preclinical studies are exploring its potential in models of neurodevelopmental disorders [, ]. Further research is needed to determine if BI 409306 or other PDE9A inhibitors will prove to be effective treatments for cognitive impairment.

Q7: What other research tools and approaches were used to study BI 409306?

A7: Researchers employed various methodologies to investigate BI 409306, including:

- Pharmacokinetic and pharmacodynamic studies: To assess the compound's absorption, distribution, metabolism, excretion, and its effects on the body [].

- Electroencephalography (EEG) and auditory event-related potential (ERP) recordings: To evaluate the drug's impact on brain activity patterns relevant to schizophrenia [].

- Animal models: To explore the drug's effects in preclinical settings, including models of neurodevelopmental disorders [, ].

- Thorough QT studies: To investigate the drug's potential to prolong the QT interval, a measure of cardiac repolarization [].

- Mobile health technology: To monitor and improve medication adherence during clinical trials [].

- Patient-reported outcome (PRO) measures: To capture the subjective experiences of cognitive impairment in patients with schizophrenia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)

![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)